RS 102221 Hydrochloride RS 102221 Hydrochloride RS-102221 HCl is a highly potent, selective 5-HT2C receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 187397-18-8
VCID: VC0541918
InChI: InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H
SMILES: COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Molecular Formula: C27H32ClF3N4O7S
Molecular Weight: 649.1 g/mol

RS 102221 Hydrochloride

CAS No.: 187397-18-8

Inhibitors

VCID: VC0541918

Molecular Formula: C27H32ClF3N4O7S

Molecular Weight: 649.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

RS 102221 Hydrochloride - 187397-18-8

CAS No. 187397-18-8
Product Name RS 102221 Hydrochloride
Molecular Formula C27H32ClF3N4O7S
Molecular Weight 649.1 g/mol
IUPAC Name N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H
Standard InChIKey SZJZEJZLRDIHPB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Canonical SMILES COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl
Appearance Solid powder
Description RS-102221 HCl is a highly potent, selective 5-HT2C receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RS-102221 HCl; RS102221 HCl; RS 102221 HCl
Reference 1: Jahan AA, Rad A, Ghanbarabadi M, Amin B, Mohammad-Zadeh M. The role of serotonin and its receptors on the anticonvulsant effect of curcumin in pentylenetetrazol-induced seizures. Life Sci. 2018 Sep 19. pii: S0024-3205(18)30544-7. doi: 10.1016/j.lfs.2018.09.007. [Epub ahead of print] PubMed PMID: 30243647.
2: Bell R, Duke AA, Gilmore PE, Page D, Bègue L. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands. Sci Rep. 2014 Jan 24;4:3881. doi: 10.1038/srep03881. PubMed PMID: 24457553; PubMed Central PMCID: PMC5379192.
3: Cervantes-Durán C, Rocha-González HI, Granados-Soto V. Peripheral and spinal 5-HT receptors participate in the pronociceptive and antinociceptive effects of fluoxetine in rats. Neuroscience. 2013 Nov 12;252:396-409. doi: 10.1016/j.neuroscience.2013.08.022. Epub 2013 Aug 27. PubMed PMID: 23994595.
4: Fantegrossi WE, Simoneau J, Cohen MS, Zimmerman SM, Henson CM, Rice KC, Woods JH. Interaction of 5-HT2A and 5-HT2C receptors in R(-)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice. J Pharmacol Exp Ther. 2010 Dec;335(3):728-34. doi: 10.1124/jpet.110.172247. Epub 2010 Sep 21. PubMed PMID: 20858706; PubMed Central PMCID: PMC2993545.
5: Liu FY, Xing GG, Qu XX, Xu IS, Han JS, Wan Y. Roles of 5-hydroxytryptamine (5-HT) receptor subtypes in the inhibitory effects of 5-HT on C-fiber responses of spinal wide dynamic range neurons in rats. J Pharmacol Exp Ther. 2007 Jun;321(3):1046-53. Epub 2007 Feb 28. PubMed PMID: 17329553.
6: Kitazawa T, Ukai H, Komori S, Taneike T. Pharmacological characterization of 5-hydroxytryptamine-induced contraction in the chicken gastrointestinal tract. Auton Autacoid Pharmacol. 2006 Apr;26(2):157-68. PubMed PMID: 16553644.
7: Kelly CR, Sharif NA. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. J Pharmacol Exp Ther. 2006 Jun;317(3):1254-61. Epub 2006 Mar 3. PubMed PMID: 16517693.
8: Ramos M, Goñi-Allo B, Aguirre N. Administration of SCH 23390 into the medial prefrontal cortex blocks the expression of MDMA-induced behavioral sensitization in rats: an effect mediated by 5-HT2C receptor stimulation and not by D1 receptor blockade. Neuropsychopharmacology. 2005 Dec;30(12):2180-91. PubMed PMID: 15841107.
9: Obata H, Saito S, Sakurazawa S, Sasaki M, Usui T, Goto F. Antiallodynic effects of intrathecally administered 5-HT(2C) receptor agonists in rats with nerve injury. Pain. 2004 Mar;108(1-2):163-9. PubMed PMID: 15109520.
10: Filip M, Cunningham KA. Hyperlocomotive and discriminative stimulus effects of cocaine are under the control of serotonin(2C) (5-HT(2C)) receptors in rat prefrontal cortex. J Pharmacol Exp Ther. 2003 Aug;306(2):734-43. Epub 2003 Apr 29. PubMed PMID: 12721337.
11: Zhou SY, Basura GJ, Goshgarian HG. Serotonin(2) receptors mediate respiratory recovery after cervical spinal cord hemisection in adult rats. J Appl Physiol (1985). 2001 Dec;91(6):2665-73. PubMed PMID: 11717232.
12: McMahon LR, Filip M, Cunningham KA. Differential regulation of the mesoaccumbens circuit by serotonin 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. J Neurosci. 2001 Oct 1;21(19):7781-7. PubMed PMID: 11567068.
PubChem Compound 18931299
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator